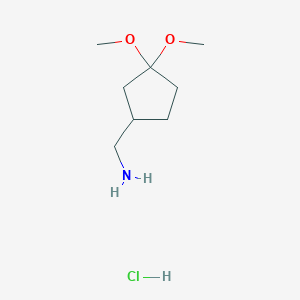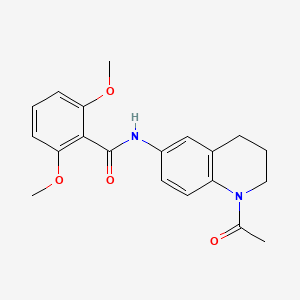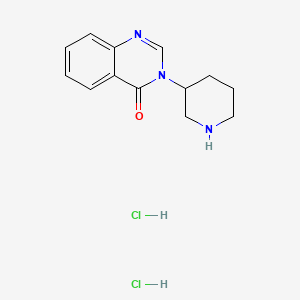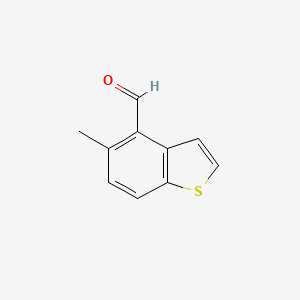![molecular formula C23H16FN3O5 B2861415 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877657-41-5](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It’s possible that the compound could be synthesized through a series of reactions including condensation, substitution, and cyclization .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups and their positions. The presence of the benzofuro[3,2-d]pyrimidin-1(2H)-one moiety suggests that the compound may have interesting electronic properties . The fluorophenyl group could contribute to the compound’s lipophilicity, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions. The fluorophenyl group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .科学的研究の応用
Radioligand Development for PET Imaging
A study focused on the synthesis of selective ligands for the translocator protein (18 kDa), incorporating fluorine atoms in their structure for potential PET imaging applications. This approach highlights the compound's potential use in developing diagnostic tools for neuroinflammation and other conditions where translocator protein expression is a marker (Dollé et al., 2008).
Antinociceptive and Anti-inflammatory Properties
Another study synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, indicating potential applications in pain and inflammation management (Selvam et al., 2012).
Anticancer Activity
Fluoro substituted benzo[b]pyran compounds were synthesized and evaluated for their anticancer activity, suggesting the importance of fluoro substitution in enhancing antitumor properties. This study could imply that modifications to the core structure, like in the compound , may influence its anticancer potential (Hammam et al., 2005).
In Vitro Cytotoxic Activity
Research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives explored their in vitro cytotoxic activity against cancer cell lines, offering insights into designing compounds with potential anticancer applications (Al-Sanea et al., 2020).
TSPO Ligands for Neuroinflammation PET Imaging
A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This research underscores the compound's potential utility in developing PET imaging agents for neuroinflammation (Damont et al., 2015).
将来の方向性
特性
CAS番号 |
877657-41-5 |
|---|---|
製品名 |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide |
分子式 |
C23H16FN3O5 |
分子量 |
433.395 |
IUPAC名 |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H16FN3O5/c24-14-7-9-15(10-8-14)27-22(29)21-20(17-5-1-2-6-18(17)32-21)26(23(27)30)13-19(28)25-12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28) |
InChIキー |
BGCDHAQJSAFRLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)


![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
